![molecular formula C12H23ClN2O B13591219 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of diazaspiro compounds, which are known for their spirocyclic structures that contribute to their stability and reactivity. The presence of the diazaspiro moiety in the compound’s structure makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common synthetic route includes the reaction of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the methylpropan-1-one group and finally converted to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Optimization: Identifying the best reaction conditions (temperature, pressure, solvents) to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s spirocyclic structure allows it to fit into these active sites with high specificity, making it an effective inhibitor.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: A related compound with similar spirocyclic structure but different functional groups.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring.
Uniqueness
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride is unique due to its specific combination of the diazaspiro moiety and the methylpropan-1-one group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23ClN2O |
|---|---|
Molecular Weight |
246.78 g/mol |
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-1-yl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10(2)11(15)14-9-3-4-12(14)5-7-13-8-6-12;/h10,13H,3-9H2,1-2H3;1H |
InChI Key |
UBAQJHDUBBDLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC12CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


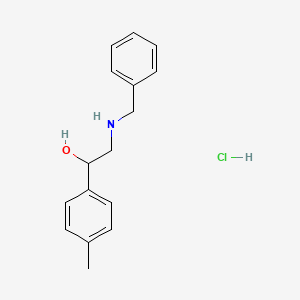
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
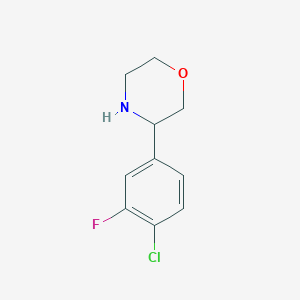
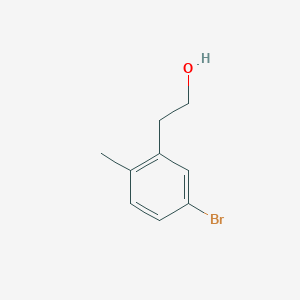




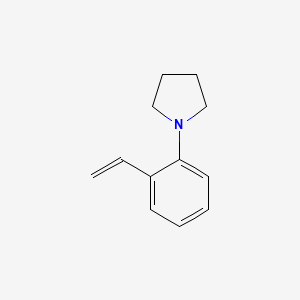
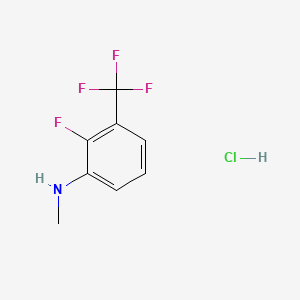
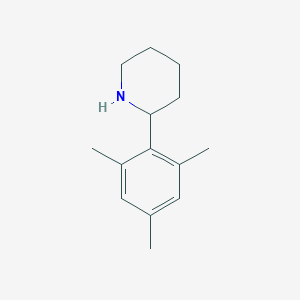
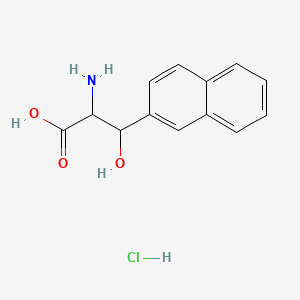

![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
